methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate
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Overview
Description
Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate is an organic compound characterized by the presence of a furan ring, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : One common method to synthesize methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate involves the esterification of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
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Aldol Condensation: : Another synthetic route involves the aldol condensation of furfural with a suitable aldehyde, followed by esterification. This method requires careful control of reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. Catalysts such as immobilized enzymes or solid acids can be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
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Reduction: : Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohol.
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Substitution: : The furan ring in this compound can participate in electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of (2R)-2-(furan-2-yl)-2-oxoacetic acid.
Reduction: Formation of (2R)-2-(furan-2-yl)-2-hydroxyethanol.
Substitution: Formation of 5-bromo-2-(2-hydroxy-2-methoxyacetyl)furan.
Scientific Research Applications
Chemistry
Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate is used as an intermediate in organic synthesis. Its unique structure allows for the construction of complex molecules through various chemical transformations.
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its furan ring is a common motif in many natural products with biological activity.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in materials science.
Mechanism of Action
The mechanism by which methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate exerts its effects depends on its application. In chemical reactions, the ester and hydroxy groups participate in nucleophilic and electrophilic interactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-(furan-2-yl)-2-hydroxypropanoate
- Ethyl (2R)-2-(furan-2-yl)-2-hydroxyacetate
- Methyl (2R)-2-(thiophen-2-yl)-2-hydroxyacetate
Uniqueness
Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate is unique due to its specific stereochemistry and the presence of both a furan ring and a hydroxyacetate moiety
By understanding the properties and applications of this compound, researchers can explore new avenues in synthetic chemistry, pharmaceuticals, and materials science.
Properties
CAS No. |
33346-67-7 |
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Molecular Formula |
C7H8O4 |
Molecular Weight |
156.1 |
Purity |
95 |
Origin of Product |
United States |
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